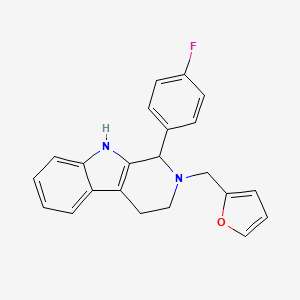
1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as ML277, is a potent and selective activator of the K2P potassium channel. It was first identified in 2013 by researchers at the Max Planck Institute for Heart and Lung Research in Germany. Since then, ML277 has been the subject of numerous scientific studies, with researchers investigating its synthesis, mechanism of action, biochemical and physiological effects, and potential applications.
Mechanism of Action
1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide acts by binding to and activating the K2P potassium channel, which leads to an increase in potassium ion efflux from the cell. This hyperpolarizes the cell membrane and reduces neuronal excitability. 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to be highly selective for the K2P channel, with little or no activity on other potassium channels or ion channels.
Biochemical and Physiological Effects:
1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide can increase potassium ion efflux from neurons and reduce neuronal excitability. 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo. In animal studies, 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to reduce pain and inflammation, and to have anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is its high selectivity for the K2P potassium channel, which makes it a useful tool for studying the function of this channel in vitro and in vivo. 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is also relatively easy to synthesize on a small scale, which makes it accessible to many researchers. One limitation of 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is that it is not currently approved for use in humans, which limits its potential clinical applications.
Future Directions
There are many potential future directions for research on 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide. One area of interest is the development of more potent and selective activators of the K2P potassium channel, which could have even greater therapeutic potential. Another area of interest is the investigation of the anti-inflammatory effects of 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, which could lead to the development of new treatments for inflammatory diseases. Finally, research on the mechanism of action of 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide could provide insights into the function of the K2P potassium channel and its role in neurological and inflammatory disorders.
Synthesis Methods
The synthesis of 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been described in detail in several scientific publications. The most commonly used method involves the reaction of 4'-methoxy-2-biphenylcarboxylic acid with N-tert-butoxycarbonyl-L-proline, followed by conversion of the resulting intermediate to the final product by reaction with 2-butynoyl chloride. The synthesis of 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is relatively straightforward and can be carried out on a small scale in a laboratory setting.
Scientific Research Applications
1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to be a potent and selective activator of the K2P potassium channel, which is involved in the regulation of neuronal excitability and neurotransmitter release. As such, 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has potential applications in the treatment of neurological disorders such as epilepsy, neuropathic pain, and migraine. 1-(2-butynoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-but-2-ynoyl-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-3-7-21(25)24-15-6-10-20(24)22(26)23-19-9-5-4-8-18(19)16-11-13-17(27-2)14-12-16/h4-5,8-9,11-14,20H,6,10,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHBPLWJZVSHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-3-[5-(2-nitrophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B6041545.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6041552.png)

![2-phenyl-4-[2-(1H-pyrrol-1-yl)benzoyl]morpholine](/img/structure/B6041560.png)
![7-cyclopropylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6041566.png)
![N-{2-[(2,6-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6041577.png)
![1-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6041582.png)

![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6041609.png)
![2-fluoro-N-[2-(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B6041611.png)


![2-chloro-4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6041636.png)
![N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6041642.png)